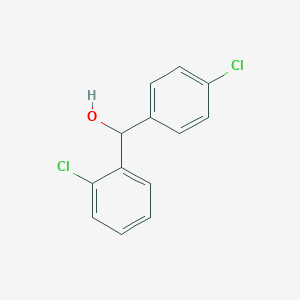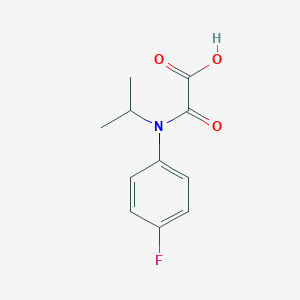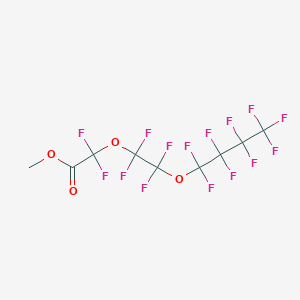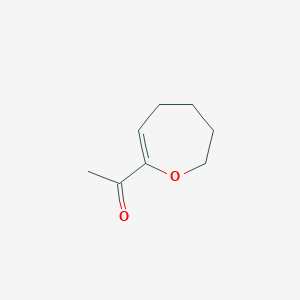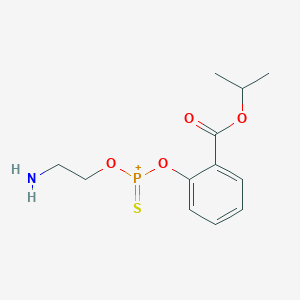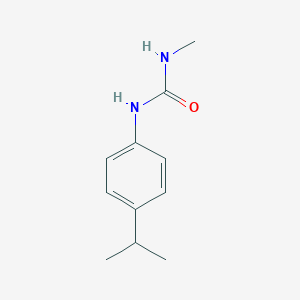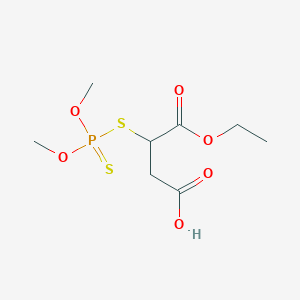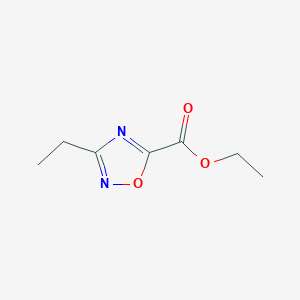
2-(4-Chlorophenyl)-3-methylbutanoic acid
Descripción general
Descripción
2-(4-Chlorophenyl)-3-methylbutanoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids. It features a chlorinated phenyl ring attached to a butanoic acid chain, making it a compound of interest in various chemical and pharmaceutical research fields. The presence of the chlorine atom on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
-
Friedel-Crafts Acylation
Reactants: 4-chlorobenzene, 3-methylbutanoyl chloride
Catalyst: Aluminum chloride (AlCl₃)
Solvent: Dichloromethane or another suitable solvent
Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
-
Hydrolysis
- The resulting acylated product is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction
- Reduction of the carboxylic acid group can yield alcohols or aldehydes. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution
- The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, aldehydes
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3-methylbutanoic acid has several applications in scientific research, including:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
-
Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its effects on various biological pathways and targets.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-3-methylbutanoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom can enhance its binding affinity and selectivity for certain targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-3-methylbutanoic acid
- 2-(4-Fluorophenyl)-3-methylbutanoic acid
- 2-(4-Methylphenyl)-3-methylbutanoic acid
Comparison
2-(4-Chlorophenyl)-3-methylbutanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its brominated, fluorinated, and methylated analogs, the chlorinated compound may exhibit different binding affinities, selectivities, and pharmacokinetic properties. These differences can be leveraged to optimize the compound for specific applications in research and industry.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMSIIXXKNIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883537 | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2012-74-0 | |
| Record name | 2-(4-Chlorophenyl)-3-methylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-3-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(4-Chlorophenyl)-3-methylbutyric acid formed?
A1: 2-(4-Chlorophenyl)-3-methylbutyric acid is primarily formed through the biodegradation of the pyrethroid insecticide esfenvalerate (also known as fenvalerate). This degradation process involves the cleavage of the ester bond in esfenvalerate, resulting in the formation of 2-(4-Chlorophenyl)-3-methylbutyric acid and 3-phenoxybenzoic acid. [, , , ]
Q2: What is known about the further degradation of 2-(4-Chlorophenyl)-3-methylbutyric acid in the environment?
A2: Research suggests that 2-(4-Chlorophenyl)-3-methylbutyric acid can be further degraded by microorganisms in the soil. Studies using 14C-labelled fenvalerate showed that the acid is broken down into simpler compounds, ultimately leading to the formation of CO2. []
Q3: Are there any microorganisms known to be involved in the biodegradation of 2-(4-Chlorophenyl)-3-methylbutyric acid?
A3: Yes, a bacterial consortium isolated from Brazilian Savannah, consisting of Lysinibacillus xylanilyticus, Bacillus cereus, Lysinibacillus sp., and Bacillus sp., has been shown to effectively degrade esfenvalerate into 2-(4-Chlorophenyl)-3-methylbutyric acid and 3-phenoxybenzoic acid. [] Other studies have focused on marine-derived fungi as potential biodegraders of esfenvalerate and its metabolites, including 2-(4-Chlorophenyl)-3-methylbutyric acid. []
Q4: Can plants metabolize 2-(4-Chlorophenyl)-3-methylbutyric acid?
A4: Yes, plants can metabolize 2-(4-Chlorophenyl)-3-methylbutyric acid. Studies on various plant species, including kidney bean, cabbage, cotton, cucumber, and tomato, have shown that the acid is readily absorbed and conjugated with sugars like glucose and xylose, forming various esters. [] For example, in kidney bean, cabbage, and cucumber plants, it primarily forms glucose and 6-O-malonylglucose esters. []
Q5: How is 2-(4-Chlorophenyl)-3-methylbutyric acid analytically characterized?
A6: Several analytical techniques are employed to identify and quantify 2-(4-Chlorophenyl)-3-methylbutyric acid, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). [, , ]
Q6: What is the molecular formula and weight of 2-(4-Chlorophenyl)-3-methylbutyric acid?
A6: The molecular formula of 2-(4-Chlorophenyl)-3-methylbutyric acid is C11H13ClO2, and its molecular weight is 212.67 g/mol.
Q7: Can 2-(4-Chlorophenyl)-3-methylbutyric acid be optically resolved?
A8: Yes, 2-(4-Chlorophenyl)-3-methylbutyric acid is a chiral molecule and can be optically resolved into its enantiomers. Methods using chiral resolving agents like α-methylbenzylamine and 1-phenyl-2-(4-methylphenyl)ethylamine have been reported for the resolution of this compound. [] Preferential crystallization with achiral amines like diethylamine has also been investigated as a cost-effective alternative for optical resolution. []
Q8: Are there any known applications of 2-(4-Chlorophenyl)-3-methylbutyric acid?
A9: While 2-(4-Chlorophenyl)-3-methylbutyric acid is primarily recognized as a metabolite of esfenvalerate, it serves as a chiral building block in organic synthesis. [, , ] For example, it has been incorporated into the synthesis of novel thiadiazolopyrimidine derivatives with potential herbicidal activity. [] Additionally, researchers have explored its use in synthesizing new pyrethroid compounds containing the eugenol moiety, aiming to enhance insecticidal properties. [, ]
Q9: What are the environmental concerns related to 2-(4-Chlorophenyl)-3-methylbutyric acid?
A10: As a breakdown product of esfenvalerate, the environmental fate and potential effects of 2-(4-Chlorophenyl)-3-methylbutyric acid are important considerations. While it is considered less toxic than the parent compound, its persistence and potential for bioaccumulation warrant further investigation. Understanding its degradation pathways and ecological impact is crucial for assessing its overall environmental risk. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
